2-(2-Nitrophenyl)-2,5-dihydrofuran
Description
2-(2-Nitrophenyl)-2,5-dihydrofuran is a nitro-substituted dihydrofuran derivative characterized by a five-membered oxygen-containing ring (2,5-dihydrofuran) fused with a 2-nitrophenyl group at the 2-position. This compound belongs to the dihydrofuran family, which features a partially unsaturated furan ring, making it a versatile intermediate in organic synthesis. The nitro group at the ortho position introduces steric and electronic effects that influence reactivity, solubility, and stability.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C10H9NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-6,10H,7H2 |
InChI Key |
WBZCBZUGAFKOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Nitrophenyl)-2,5-Dihydrofuran
Structural Differences : The nitro group is para-substituted on the phenyl ring, reducing steric hindrance compared to the ortho isomer.
Reactivity :
- Enantiomeric excess (ee) was determined via HPLC (Chiracel OJ-H column), showing distinct retention times for (R)- and (S)-enantiomers (11.4 min and 12.6 min, respectively) .
- 1H NMR Data : Key signals include δ = 4.74–5.61 ppm (dihydrofuran protons) and 7.59–7.79 ppm (aromatic protons) .
Applications : Acts as a precursor in asymmetric catalysis and pharmaceutical synthesis.
| Property | 2-(2-Nitrophenyl)-2,5-Dihydrofuran | 2-(4-Nitrophenyl)-2,5-Dihydrofuran |
|---|---|---|
| Nitro Group Position | Ortho | Para |
| Steric Effects | High | Moderate |
| HPLC Enantiomer Separation | Not reported | Yes (Chiracel OJ-H) |
3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran
Structural Features : Bromine atoms at the 3,4-positions and four phenyl groups at the 2,5-positions .
Physical Properties :
- Molecular Weight: 532.26 g/mol (C₂₈H₂₀Br₂O) .
- Crystal Structure: Hexasubstituted dihydrofuran with C–H⋯H and Br⋯Br non-covalent interactions . Applications: Used in crystallography studies to analyze halogen bonding and steric effects in polyaromatic systems.
2,5-Dimethoxy-2,5-Dihydrofuran
Functional Groups : Methoxy groups at the 2,5-positions instead of nitro or halogen substituents .
Reactivity :
- Serves as a synthon for 2(5H)-furanones, enabling one-step synthesis of bioactive compounds . Applications: Used in the preparation of antiviral and anticancer agents due to its electron-donating methoxy groups.
| Property | This compound | 2,5-Dimethoxy-2,5-Dihydrofuran |
|---|---|---|
| Substituent Effects | Electron-withdrawing (NO₂) | Electron-donating (OCH₃) |
| Synthetic Utility | Limited data | High (C4 synthon) |
2,5-Dihydrofuran (Parent Compound)
Baseline Properties :
- Molecular Formula: C₄H₆O; Molecular Weight: 70.09 g/mol .
- Reactivity: Undergoes ozonolysis to form secondary organic aerosols (SOA) in the presence of SO₂ .
- Toxicity: Causes CNS solvent syndrome and histopathological changes in nasal passages .
| Property | This compound | 2,5-Dihydrofuran |
|---|---|---|
| Toxicity Profile | Likely higher (nitro group) | Moderate (CNS effects) |
| Environmental Impact | Not studied | SOA formation via ozonolysis |
Preparation Methods
Reaction Mechanism and General Procedure
Iodocyclization involves the intramolecular nucleophilic attack of a hydroxyl group on an activated alkyne, facilitated by iodine. The reaction proceeds via a 5-exo-dig cyclization pathway, forming the dihydrofuran ring. A representative synthesis begins with ethyl (2-(4-hydroxybut-1-yn-1-yl)phenyl)carbamate (4a), which undergoes iodocyclization in acetonitrile with potassium tert-butoxide (KOtBu) and iodine (3 equivalents) under nitrogen at room temperature. The iodine acts as both an electrophile and a leaving group, enabling ring closure (Scheme 1).
Key Steps:
-
Alkyne Activation : The hydroxyl group deprotonates to form an alkoxide, which attacks the triple bond.
-
Iodonium Formation : Iodine coordinates to the alkyne, generating a cyclic iodonium intermediate.
-
Ring Closure : The alkoxide attacks the iodonium center, expelling iodide and forming the dihydrofuran.
Optimization of Reaction Conditions
Optimization studies (Table 1) reveal that solvent choice, base strength, and iodine stoichiometry critically impact yield. Polar aprotic solvents like acetonitrile enhance iodine solubility and reaction homogeneity. Substituting KOtBu with weaker bases (e.g., K2CO3) reduces cyclization efficiency due to incomplete deprotonation.
Table 1. Optimization of Iodocyclization Conditions for 5a Synthesis
| Entry | Solvent | Base (equiv) | I₂ (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | KOtBu (3) | 3 | 78 |
| 2 | THF | KOtBu (3) | 3 | 62 |
| 3 | DCM | K₂CO₃ (3) | 3 | 41 |
Characterization and Spectral Data
The product ethyl (2-(3-iodo-4,5-dihydrofuran-2-yl)phenyl)carbamate (5a) exhibits distinct NMR shifts:
-
¹H NMR (300 MHz, CDCl₃) : δ 4.53 ppm (t, J = 8.5 Hz, CH₂ near oxygen), 3.07 ppm (t, J = 8.5 Hz, CH₂ near iodine).
-
¹³C NMR : 85.2 ppm (C-I), 72.1 ppm (C-O).
-
HRMS : [M+H]⁺ calcd. for C₁₃H₁₄INO₃: 376.0051; found: 376.0054.
The downfield shift of protons near oxygen (δ 4.53 ppm vs. δ 3.78 ppm in the precursor) confirms electronegativity-driven deshielding.
Ehrlich-Sachs Condensation with Nitrosoarenes
Reaction Design and Substrate Scope
Ehrlich-Sachs condensation employs nitrosoarenes to construct dihydrofuran rings via [4+2] cycloaddition. In a reported procedure, N-(2,4-dicyano-3-arylcyclopenta-2,4-dienyl)trifluoroacetamides react with N,N-dimethyl-4-nitrosoaniline in dichloromethane at 0°C. The nitroso group acts as a dienophile, enabling annulation (Scheme 2).
Critical Parameters:
-
Temperature : Reactions at ≤0°C minimize side reactions.
-
Electron-Deficient Arenes : Nitro groups enhance dienophilicity of nitrosoarenes.
Characterization of Dihydrofuran Products
Products derived from Ehrlich-Sachs condensation display:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 ppm (d, J = 8.0 Hz, aromatic H), 5.12 ppm (m, dihydrofuran H).
-
Melting Points : 128–132°C (decomposition).
-
ESI-MS : [M+Na]⁺ peaks align with theoretical masses (e.g., m/z 342.1 for C₁₅H₁₂F₃N₃O₂).
Comparative Analysis of Synthetic Methods
Table 2. Method Comparison for 2-(2-Nitrophenyl)-2,5-Dihydrofuran Synthesis
| Parameter | Iodocyclization | Ehrlich-Sachs |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 6–12 hrs | 24–48 hrs |
| Functionalization | Limited to iodine groups | Broad (nitro, cyano) |
| Scalability | High (gram-scale) | Moderate (milligram) |
Advantages of Iodocyclization:
-
Rapid kinetics and room-temperature conditions.
-
Iodo intermediates enable further cross-coupling (e.g., Suzuki-Miyaura).
Advantages of Ehrlich-Sachs:
-
Tolerance for electron-withdrawing substituents (e.g., nitro).
-
Access to polysubstituted dihydrofurans.
Q & A
Q. How do methane interactions influence the structural parameters of 2,5-dihydrofuran-based clathrates, and what methodological approaches resolve these effects?
- Answer: Methane inclusion in sII clathrate frameworks reduces lattice parameters (e.g., from 17.134 Å to 17.064 Å) due to host-guest van der Waals interactions. Rietveld refinement with virtual atomic species (e.g., CH₄ as scatterers) and occupancy factor optimization (e.g., 10.98% CH₄ in small cages) quantify methane distribution . Solid-state ¹³C NMR complements XRD by correlating CH₄ occupancy (via peak area ratios) with cage distortion .
Q. What contradictions arise between crystallographic and spectroscopic data in analyzing dihydrofuran derivatives, and how can these be methodologically reconciled?
- Answer: Discrepancies occur when XRD identifies symmetric cage occupancy, while NMR reveals dynamic guest displacement. For example, 2,5-dihydrofuran in sII clathrates appears centered in XRD but shows positional disorder via NMR. Hybrid refinement protocols combining XRD with molecular dynamics simulations resolve such conflicts by modeling thermal motion .
Q. What is the role of Criegee intermediates in the environmental degradation of this compound, and how does SO₂ modulate aerosol formation?
- Answer: Ozonolysis generates stabilized Criegee intermediates (e.g., carbonyl oxides), which react with SO₂ to form organic acids (e.g., sulfuric acid derivatives) via catalytic cycles. Particle formation requires SO₂ co-presence, with kH₂O/kSO₂ = 9.8×10⁻⁵ for 2,3-dihydrofuran intermediates. Computational DFT studies confirm SO₂ regenerates during acid formation, explaining aerosol yields .
Q. How do steric and electronic effects of the 2-nitrophenyl substituent influence catalytic applications of 2,5-dihydrofuran derivatives?
- Answer: The nitro group enhances electrophilicity, enabling Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Steric hindrance from the aromatic ring necessitates bulky ligands (e.g., phosphine-phosphonite hybrids) to stabilize transition states, achieving >90% enantiomeric excess in hydroformylation .
Q. What computational strategies are effective for modeling host-guest interactions in dihydrofuran clathrates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
